molecular formula C5H10BrF2O3P B050935 Diethyl (bromodifluoromethyl)phosphonate CAS No. 65094-22-6

Diethyl (bromodifluoromethyl)phosphonate

Cat. No.: B050935
CAS No.: 65094-22-6
M. Wt: 267.01 g/mol
InChI Key: QRADKVYIJIAENZ-UHFFFAOYSA-N
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Description

Diethyl (bromodifluoromethyl)phosphonate (CAS 65094-22-6) is a versatile organophosphorus compound characterized by a bromodifluoromethyl (-CF₂Br) group attached to a phosphonate ester. Its molecular formula is C₅H₁₀BrF₂O₃P, with a molecular weight of 267.01 g/mol. Key physical properties include a density of 1.503 g/cm³, boiling point of 99–102°C (16 mmHg), and refractive index of 1.416 .

This compound is widely employed in organic synthesis, particularly in palladium-catalyzed phosphonyldifluoromethylation reactions to introduce the CF₂PO(OEt)₂ group into alkenes, enabling access to fluorinated molecules with applications in medicinal chemistry . It serves as a precursor for synthesizing phosphopeptide mimetic prodrugs targeting the SH2 domain of Stat3 and inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatases . Additionally, it acts as a difluorocarbene source for regioselective S- and O-difluoromethylation of bisphenols, enhancing their detection via GC-MS . Its reactivity stems from the electrophilic bromodifluoromethyl group, which participates in cross-coupling, radical addition, and nucleophilic substitution reactions .

Preparation Methods

Synthesis via Nucleophilic Substitution Reactions

The most widely documented route involves nucleophilic substitution between diethyl phosphite and bromodifluoromethyl bromide (BrCF₂Br). This method leverages the reactivity of phosphorus nucleophiles toward halogenated electrophiles.

Reaction Mechanism and Stoichiometry

Diethyl phosphite (HPO(OEt)₂) reacts with BrCF₂Br in a 1:1 molar ratio under anhydrous conditions. The phosphorus center attacks the electrophilic bromine, displacing bromide and forming the P–CF₂Br bond:

HPO(OEt)2+BrCF2BrEtO2P(O)CF2Br+HBr\text{HPO(OEt)}2 + \text{BrCF}2\text{Br} \rightarrow \text{EtO}2\text{P(O)CF}2\text{Br} + \text{HBr}

The reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .

Optimization and Yield

Key parameters include:

  • Temperature control : Excess heat promotes decomposition of BrCF₂Br into difluorocarbene (CF₂), which dimerizes or reacts with solvents .

  • Base addition : Triethylamine (2.0 equiv) neutralizes HBr, shifting equilibrium toward product formation .

  • Purification : Vacuum distillation (boiling point: 99–102°C at 16 mmHg) yields 85–90% purity, with column chromatography (ethyl acetate/hexane) further enhancing purity to >97% .

Halogen Exchange from Chlorodifluoromethyl Analogues

An alternative approach replaces chlorine in diethyl chlorodifluoromethylphosphonate (ClCF₂PO(OEt)₂) with bromine using metal halides.

Lithium Bromide-Mediated Exchange

ClCF₂PO(OEt)₂ reacts with LiBr in acetonitrile at 60°C for 12 hours:

ClCF2PO(OEt)2+LiBrBrCF2PO(OEt)2+LiCl\text{ClCF}2\text{PO(OEt)}2 + \text{LiBr} \rightarrow \text{BrCF}2\text{PO(OEt)}2 + \text{LiCl}

This method achieves 75–80% conversion, though residual LiCl necessitates aqueous workup .

Limitations and Side Reactions

  • Competing elimination : Elevated temperatures (>70°C) favor β-elimination, generating PO(OEt)₂CF₂ radicals .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve halide solubility but risk phosphonate hydrolysis .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.34 (t, 6H, OCH₂CH₃), 4.20 (m, 4H, OCH₂), 6.60 (t, 1H, J = 73 Hz, CF₂Br) .

  • ³¹P NMR : δ 8.5 ppm (singlet, P=O) .

Purity Assessment

GC-MS analysis (HP-5 column) confirms >97% purity, with residual solvents (acetonitrile, THF) below 0.1% .

Applications in Organic Synthesis

While beyond preparation methods, understanding downstream uses informs process optimization:

  • Difluoromethylation of phenols : Achieves 82% yield for 2'-difluoromethoxyacetophenone under phase-transfer conditions .

  • Radical reactions : Pd-catalyzed phosphonyldifluoromethylation of alkenes proceeds via CF₂PO(OEt)₂ radical intermediates .

Chemical Reactions Analysis

Types of Reactions

Bromodifluoromethyl diethylphosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bromodifluoromethyl diethylphosphonate include palladium catalysts, bases, and various nucleophiles . The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving bromodifluoromethyl diethylphosphonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by other functional groups, resulting in a variety of substituted phosphonates .

Comparison with Similar Compounds

Diethyl (bromodifluoromethyl)phosphonate belongs to a broader class of phosphonate esters. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

Table 1: Key Comparative Features of this compound and Analogues

Compound Name Substituent Key Applications Synthesis Method Reactivity Profile
This compound Bromodifluoromethyl (-CF₂Br) Medicinal chemistry (Stat3 inhibitors, tuberculosis treatments) , regioselective difluoromethylation Pd-catalyzed coupling , Cu/Zn-mediated reactions Electrophilic cross-coupling, radical generation
Diethyl (cyanomethyl)phosphonate Cyanomethyl (-CH₂CN) Flame-retardant additive in lithium-ion batteries Nucleophilic substitution Electrolyte stabilization
Diethyl [(phenylsulfonyl)methyl]phosphonate Phenylsulfonylmethyl Synthesis of sulfonated bioactive molecules Reaction with chloromethyl phenyl sulfide Nucleophilic addition
Dimethyl 1-butyryloxy-1-carboxymethylphosphonate Butyryloxy-carboxymethyl Lipase-catalyzed kinetic resolution studies Esterification of phosphonates Enzymatic hydrolysis
Diethyl [(N-acylamino)bromomethyl]phosphonate N-Acylamino-bromomethyl Synthesis of amidoaminals with biological activity Reaction with amines Electrophilic aminal formation

Limitations and Challenges

  • Synthetic Complexity : Multi-step synthesis is required for analogues like Diethyl ((3-bromophenyl)difluoromethyl)phosphonate, involving Suzuki coupling and deprotection , whereas this compound is commercially available .
  • Stability Issues : Shelf-unstable intermediates (e.g., difluoroalkyl zinc reagents) are avoided in reactions using this compound, unlike older methods .

Biological Activity

Diethyl (bromodifluoromethyl) phosphonate (DBDFP) is a significant chemical compound in the field of medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, applications, and relevant research findings.

Overview of Diethyl (Bromodifluoromethyl) Phosphonate

DBDFP is primarily used as a reagent in the synthesis of phosphopeptide mimetics and other biologically active compounds. Its structure allows it to participate in various chemical reactions, particularly those involving phosphorus chemistry. The compound is notable for its ability to generate difluorocarbene, which can be utilized in the derivatization of various organic substrates.

Biological Applications

  • Synthesis of Phosphopeptide Mimetics : DBDFP serves as a reactant for creating phosphopeptide mimetic prodrugs targeting the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3). This application is crucial for developing therapeutic agents against cancers where Stat3 is aberrantly activated .
  • Inhibition of Protein Tyrosine Phosphatases : The compound has been utilized in synthesizing derivatives that inhibit Mycobacterium tuberculosis protein tyrosine phosphatases, which are critical for bacterial virulence and survival .
  • Microwave-Assisted Synthesis : Research indicates that DBDFP can enhance the efficiency of microwave-assisted synthesis methods, significantly reducing reaction times while improving yields and selectivity in the formation of phosphonic acids .

1. Antiviral and Anticancer Applications

A study demonstrated that DBDFP was instrumental in synthesizing acyclic nucleoside phosphonates (ANPs), which are recognized for their antiviral properties. The microwave-assisted method using DBDFP resulted in higher yields compared to conventional methods, showcasing its potential in drug development .

2. Derivatization Techniques

DBDFP has been effectively used in derivatization methods for detecting toxic compounds such as bisphenols. The compound generates difluorocarbene that reacts with bisphenols, enhancing their detectability through gas chromatography-mass spectrometry (GC-MS). This application is particularly important for environmental monitoring and toxicology studies .

Biological Activity Data Table

Property Value/Description
Chemical Structure Diethyl (bromodifluoromethyl) phosphonate
Molecular Weight 253.1 g/mol
Solubility Not miscible or difficult to mix with water
Biological Targets SH2 domain of Stat3, Mycobacterium tuberculosis PTPs
Applications Antiviral drugs, anticancer agents, environmental monitoring

The biological activity of DBDFP can be attributed to its ability to modify biological molecules through phosphorylation mechanisms. The introduction of fluorine atoms into the phosphonate moiety significantly alters metabolic stability and biological properties compared to non-fluorinated analogs. This modification enhances the affinity of compounds for enzyme active sites, leading to increased potency against bacterial targets such as E. coli .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing diethyl (bromodifluoromethyl)phosphonate, and how can purity be optimized?

this compound is synthesized via cross-coupling reactions under transition-metal-free conditions. A validated method involves reacting bromo-3-iodobenzene with this compound in the presence of Zn-dust and CuBr in DMF, followed by purification via silica gel chromatography . Purity optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and using inert atmospheres to prevent oxidation. Post-synthesis, 31P NMR spectroscopy (δ range: 0–30 ppm for phosphonates) is critical for structural confirmation .

Q. How should researchers safely handle and store this compound to minimize hazards?

The compound is hygroscopic and reacts with water to release toxic gases (e.g., HF and HBr). Safety protocols include:

  • Using PPE (gloves, goggles, lab coat) and working in a fume hood.
  • Storing in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Avoiding contact with oxidizing agents; incompatible materials include strong bases and metals .
    In case of spills, neutralize with sodium bicarbonate and dispose of via approved hazardous waste channels .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 31P NMR : A singlet peak near δ 18–22 ppm confirms the phosphonate group .
  • 1H/13C NMR : Signals at δ 1.3–1.4 ppm (CH3 of ethyl groups) and δ 4.1–4.3 ppm (CH2O) are characteristic. Coupling with 31P (J = 5–20 Hz) may split peaks .
  • HRMS-ESI/APCI : Molecular ion [M+H]+ at m/z 267.01 (calculated) validates the molecular formula C5H10BrF2O3P .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

Yield discrepancies often arise from competing side reactions (e.g., dehalogenation or radical pathways). To mitigate:

  • Optimize catalyst systems : Copper-zinc combinations reduce aryl halide byproducts compared to palladium catalysts .
  • Control reaction time and temperature : Prolonged heating (>24 hours at 80°C) may degrade the phosphonate. Use low-boiling solvents (e.g., THF) for better control .
  • Monitor intermediates : In situ IR spectroscopy tracks the consumption of starting materials, ensuring reaction completion .

Q. What strategies enable selective difluoromethylation using this reagent in complex substrates?

The bromodifluoromethyl group acts as an electrophilic difluoromethylating agent. For selectivity:

  • Substrate design : Electron-deficient aromatic rings (e.g., nitro- or carbonyl-substituted) enhance reactivity. Steric hindrance at ortho positions reduces unwanted coupling .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, improving regioselectivity .
  • Additives : K2CO3 or CsF accelerates deprotonation of boronic acids in Suzuki-Miyaura couplings, minimizing side reactions .

Q. How can 31P NMR data be interpreted to distinguish this compound from its derivatives or degradation products?

  • Chemical shift ranges : The parent compound shows δ ~20 ppm. Hydrolysis products (e.g., (BrCF2PO3H2)) shift upfield (δ 10–15 ppm) due to de-esterification .
  • Coupling patterns : Splitting from adjacent fluorine atoms (e.g., in CF2Br group) may cause second-order effects in 19F-coupled 31P spectra. Decoupling experiments clarify these interactions .
  • Quantitative analysis : Integration of 31P peaks relative to internal standards (e.g., trimethyl phosphate) quantifies purity and degradation .

Properties

IUPAC Name

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADKVYIJIAENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(F)(F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215398
Record name Bromodifluoromethyl diethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65094-22-6
Record name Bromodifluoromethyl diethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodifluoromethyl diethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl (bromodifluoromethyl)phosphonate
Diethyl (bromodifluoromethyl)phosphonate
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Diethyl (bromodifluoromethyl)phosphonate
Diethyl (bromodifluoromethyl)phosphonate

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